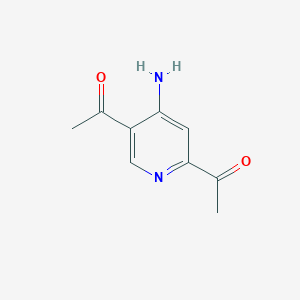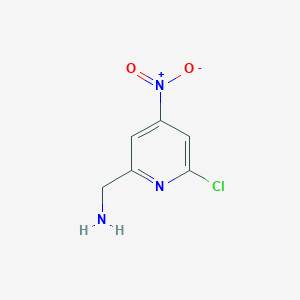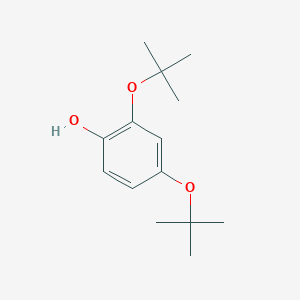
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by its boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds. The presence of trifluoroacetic acid (TFA) enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA typically involves the reaction of 2-Hydroxy-5-methylpyridine with a boron-containing reagent under controlled conditions. One common method is the use of boronic acid pinacol ester intermediates, which are then converted to the desired boronic acid derivative through hydrolysis and subsequent reaction with TFA.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can modify the pyridine ring or the boronic acid group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA exerts its effects involves the formation of boron-oxygen bonds, which facilitate various chemical transformations. The boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, while the pyridine ring can participate in coordination chemistry, enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
- 5-Methylpyridine-2-boronic acid
- Pyridine-4-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison: Compared to these similar compounds, 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA is unique due to the presence of the hydroxy group and TFA, which enhance its reactivity and stability. This makes it particularly useful in specific synthetic applications where other boronic acids may not perform as well.
Propiedades
Fórmula molecular |
C8H9BF3NO5 |
|---|---|
Peso molecular |
266.97 g/mol |
Nombre IUPAC |
(5-methyl-2-oxo-1H-pyridin-4-yl)boronic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8BNO3.C2HF3O2/c1-4-3-8-6(9)2-5(4)7(10)11;3-2(4,5)1(6)7/h2-3,10-11H,1H3,(H,8,9);(H,6,7) |
Clave InChI |
WWBDCEKVFMELKV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=O)NC=C1C)(O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



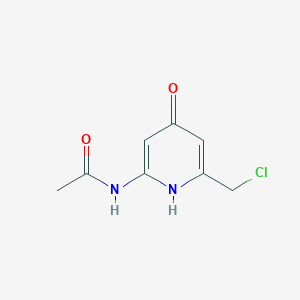
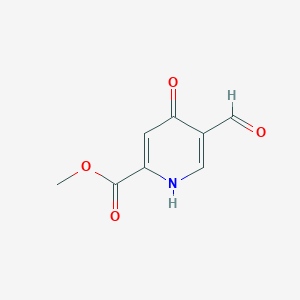
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)

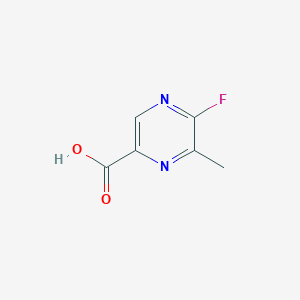
![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
